3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide
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Overview
Description
3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide is a synthetic compound known for its potent analgesic properties. It belongs to the class of novel synthetic opioids and was initially developed by the Upjohn company in the late 1970s . This compound has gained attention due to its high potency, which is approximately ten times greater than that of morphine .
Preparation Methods
The synthesis of 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide involves several steps. The key starting materials include 3,4-dichlorobenzoyl chloride and (1R,2R)-2-(dimethylamino)cyclohexanol. The reaction typically proceeds through the formation of an amide bond between the benzoyl chloride and the amine group of the cyclohexanol derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through binding to the mu-opioid receptor and, to a lesser extent, the delta-opioid receptor . This binding leads to the activation of intracellular signaling pathways that result in analgesia. The compound’s high potency is attributed to its strong affinity for these receptors and its ability to cross the blood-brain barrier efficiently .
Comparison with Similar Compounds
3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide is structurally similar to other synthetic opioids such as AH-7921 and fentanyl . it is unique due to its specific chemical structure, which confers higher potency and distinct pharmacological properties . Similar compounds include:
Fentanyl: A highly potent synthetic opioid, approximately 100 times more potent than morphine.
MT-45: A synthetic opioid with a different chemical structure but similar analgesic effects.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological profile.
Properties
Molecular Formula |
C17H24Cl2N2O |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide |
InChI |
InChI=1S/C17H24Cl2N2O/c1-4-21(16-8-6-5-7-15(16)20(2)3)17(22)12-9-10-13(18)14(19)11-12/h9-11,15-16H,4-8H2,1-3H3/t15-,16-/m1/s1 |
InChI Key |
MEBBOQYQMHNKCI-HZPDHXFCSA-N |
Isomeric SMILES |
CCN([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCN(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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